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Synthesis of (+)-Pseudococaine via ring-closing
iodoamination.
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Compound of Interest

Compound Name: Pseudococaine

Cat. No.: B1200434

An asymmetric synthesis of the tropane alkaloid (+)-pseudococaine has been achieved in
seven steps with an overall yield of 31% from commercially available starting materials.[1][2]
The key step in this synthesis is a ring-closing iodoamination reaction of tert-butyl 2-hydroxy-7-
[N-methyl-N-(a-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This reaction
proceeds with the concomitant loss of the N-a-methyl-p-methoxybenzyl group to form the 8-
azabicyclo[3.2.1]octane scaffold with high diastereoselectivity (>99:1 dr).[1][2]

Experimental Protocols

The synthesis begins with a conjugate addition of lithium (R)-N-methyl-N-(a-methyl-p-
methoxybenzyl)amide to tert-butyl (E)-hept-2,6-dienoate. An in-situ aldol reaction of the
resulting lithium (Z)-B-amino enolate with acrolein is followed by ring-closing metathesis to yield
two diastereoisomeric tert-butyl 2-hydroxy-7-[N-methyl-N-(a-methyl-p-
methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates.[2]

Ring-Closing lodoamination:

To a solution of the diastereoisomeric cycloheptene-1-carboxylates in a suitable solvent, iodine
(I2) and sodium bicarbonate (NaHCOs3) are added. The reaction mixture is stirred at room
temperature until the starting material is consumed, as monitored by thin-layer
chromatography. The reaction induces a transannular iodoamination with the simultaneous N-
debenzylation to yield the corresponding pyrrolizidine hydroiodide salt.[2]

Elaboration to (+)-Pseudococaine Hydrochloride:
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The resulting 8-azabicyclo[3.2.1]octane scaffold undergoes further elaboration. This includes

reduction of the iodide, protection and deprotection steps, and finally benzoylation to introduce

the benzoyl group at the C-2 position, yielding (+)-pseudococaine. The final product is then

converted to its hydrochloride salt.[1][2]

Quantitative Data

Reagents and

Diastereomeri

Step Reaction . Yield (%) .
Conditions c Ratio (dr)
1. Lithium (R)-N-
methyl-N-(a-
Conjugate methyl-p-
Addition, Aldol methoxybenzyl)a
1-3 Reaction, Ring- mide, tert-butyl - -
Closing (E)-hept-2,6-
Metathesis dienoate,
acrolein2.
Grubbs' Catalyst
Ring-Closing
4 o I2, NaHCOs3 - >99:1
lodoamination
1. Reduction2.
_ Protection/Depro
5-7 Elaboration ) - -
tection3.
Benzoylation
Overall Total Synthesis Seven Steps 31 >99:1

Reaction Pathway

Caption: Synthetic pathway to (+)-Pseudococaine HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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